N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide
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Overview
Description
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide is a complex organic compound that features a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound also contains a pyridazine ring, which is another heterocyclic structure known for its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide typically involves multiple steps. One common approach is to start with the quinoline core and introduce the pyridazine ring through a series of substitution reactions. The methylsulfonyl group is then added to the pyridazine ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and pyridazine rings.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structures.
Substitution: Various substitution reactions can be employed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups like halogens or sulfonates .
Scientific Research Applications
Chemistry
In chemistry, N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology
Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. The presence of both quinoline and pyridazine rings contributes to its biological activity .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic applications, including anti-inflammatory and anti-tumor activities .
Industry
Industrially, the compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function, while the pyridazine ring can inhibit various enzymes involved in cell proliferation . These interactions lead to the compound’s antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and hydroxychloroquine, known for their antimalarial properties.
Pyridazine Derivatives: Such as pyridazinone, known for their anti-inflammatory and anticancer activities.
Uniqueness
What sets N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide apart is the combination of both quinoline and pyridazine rings in a single molecule. This unique structure allows it to exhibit a broader range of biological activities compared to compounds containing only one of these rings .
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-29(27,28)20-12-11-18(24-25-20)15-6-4-7-16(13-15)22-21(26)19-10-9-14-5-2-3-8-17(14)23-19/h2-13H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJBAONRCFCTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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